molecular formula C11H8F6O2 B6341267 Ethyl 2,5-bis(trifluoromethyl)benzoate CAS No. 773136-40-6

Ethyl 2,5-bis(trifluoromethyl)benzoate

Cat. No.: B6341267
CAS No.: 773136-40-6
M. Wt: 286.17 g/mol
InChI Key: CXPOENCKRJUREO-UHFFFAOYSA-N
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Description

Ethyl 2,5-bis(trifluoromethyl)benzoate: is an organic compound with the molecular formula C11H8F6O2 . It is characterized by the presence of two trifluoromethyl groups attached to a benzoate ester.

Mechanism of Action

Target of Action

Benzoic acid derivatives are generally known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s known that benzoic acid derivatives can participate in reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the structure and function of the target molecules, thereby altering their activity.

Biochemical Pathways

Benzoic acid derivatives are often involved in metabolic pathways, where they can undergo oxidation .

Pharmacokinetics

It’s known that the compound has a high gi absorption and is bbb permeant . These properties suggest that the compound can be readily absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,5-Bis-trifluoromethyl-benzoic acid ethyl ester. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Furthermore, the compound’s reactivity can be influenced by factors such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,5-bis(trifluoromethyl)benzoate typically involves the esterification of 2,5-bis(trifluoromethyl)benzoic acid with ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes. These methods can optimize reaction conditions, reduce waste, and improve yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,5-bis(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

Comparison with Similar Compounds

  • Methyl 2,5-bis(trifluoromethyl)benzoate
  • 2,5-bis(trifluoromethyl)benzoic acid
  • 2,5-bis(trifluoromethyl)benzyl alcohol

Comparison: this compound is unique due to its ethyl ester group, which can influence its reactivity and solubility compared to similar compounds. For example, the ethyl ester may provide different pharmacokinetic properties compared to the methyl ester or the free acid .

Properties

IUPAC Name

ethyl 2,5-bis(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F6O2/c1-2-19-9(18)7-5-6(10(12,13)14)3-4-8(7)11(15,16)17/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPOENCKRJUREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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